molecular formula C26H42N8O3 B14749127 Prednisolone-3,20-bisguanylhydrazone CAS No. 64-26-6

Prednisolone-3,20-bisguanylhydrazone

カタログ番号: B14749127
CAS番号: 64-26-6
分子量: 514.7 g/mol
InChIキー: YLNWGJKBPYINAK-DKBVGWADSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prednisolone-3,20-bisguanylhydrazone (PBGH) is a synthetic steroid derivative with significant research value for its specific inhibitory action on Na+,K+-ATPase . Its mechanism of action involves inhibiting the Na+,K+-ATPase enzyme and the ATP-dependent binding of ouabain to this enzyme preparation, leading to a positive inotropic effect in cardiac muscle tissue . Studies conducted on guinea pig heart preparations have shown that this inotropic action is not affected by beta-adrenergic or histamine antagonists, suggesting a direct mechanism on the sodium pump . Research indicates that PBGH inhibits ouabain-sensitive Rb-86 uptake, providing an estimate of its inhibition of sodium pump activity in sodium-loaded tissue . The compound's interaction with Na+,K+-ATPase is considered different from that of classical cardiac glycosides, and its potency is species-dependent, with guinea pig heart being highly sensitive compared to rat, rabbit, or dog heart . PBGH is a key tool compound for investigating ion transport mechanisms, cardiac contractility, and the structure-activity relationships of steroidal inhibitors . The compound has the CAS Registry Number 64-26-6 and a molecular formula of C₂₃H₃₆N₈O₃ . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

特性

CAS番号

64-26-6

分子式

C26H42N8O3

分子量

514.7 g/mol

IUPAC名

2-[(Z)-[(8S,9S,10S,11S,13S,14S,17R)-17-[(E)-N-(diaminomethylideneamino)-C-(hydroxymethyl)carbonimidoyl]-11,17-dihydroxy-8,9,10,13,14-pentamethyl-6,7,11,12,15,16-hexahydrocyclopenta[a]phenanthren-3-ylidene]amino]guanidine

InChI

InChI=1S/C26H42N8O3/c1-21-8-7-16(31-33-19(27)28)12-15(21)6-9-23(3)22(2)10-11-26(37,17(14-35)32-34-20(29)30)24(22,4)13-18(36)25(21,23)5/h7-8,12,18,35-37H,6,9-11,13-14H2,1-5H3,(H4,27,28,33)(H4,29,30,34)/b31-16-,32-17+/t18-,21-,22-,23-,24-,25+,26-/m0/s1

InChIキー

YLNWGJKBPYINAK-DKBVGWADSA-N

異性体SMILES

C[C@@]12CCC3=C/C(=N\N=C(N)N)/C=C[C@@]3([C@]1([C@H](C[C@]4([C@]2(CC[C@@]4(/C(=N/N=C(N)N)/CO)O)C)C)O)C)C

正規SMILES

CC12CCC3=CC(=NN=C(N)N)C=CC3(C1(C(CC4(C2(CCC4(C(=NN=C(N)N)CO)O)C)C)O)C)C

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The preparation of prednisolone-3,20-bisguanylhydrazone involves several steps starting from prednisoloneThe reaction conditions often involve the use of protective groups, reduction reactions, and esterification .

Industrial Production Methods: Industrial production of prednisolone-3,20-bisguanylhydrazone follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-performance thin-layer chromatography (HPTLC) for the assay of prednisolone in tablet dosage forms and the use of reversed-phase high-performance liquid chromatography (HPLC) for related substances .

化学反応の分析

Types of Reactions: Prednisolone-3,20-bisguanylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of prednisolone with modified functional groups, enhancing its biological activity .

作用機序

Prednisolone-3,20-bisguanylhydrazone exerts its effects primarily through the inhibition of Na+, K±ATPase. This enzyme is essential for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which is crucial for various cellular processes. By inhibiting this enzyme, the compound affects ion transport and cellular homeostasis .

類似化合物との比較

Research Findings and Implications

Enzyme Interaction: PBGH’s inhibition of Na+,K+-ATPase is reversible and non-competitive with ATP, unlike ouabain’s irreversible binding .

Structural Flexibility : The guanylhydrazone groups’ cationic nature at physiological pH enables ionic interactions with the enzyme, bypassing the need for glycoside-specific motifs .

Therapeutic Potential: PBGH’s species-specificity may guide targeted drug development for heart failure models in sensitive species (e.g., guinea pigs) .

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms of action for Prednisolone-3,20-bisguanylhydrazone, and how are they experimentally validated?

  • Methodological Answer : Early studies utilized enzyme activity assays, such as sodium-potassium ATPase inhibition in rat brain homogenates, to identify its interaction with membrane-bound enzymes. For example, Yamamoto (1978) demonstrated dose-dependent modulation of ATPase activity using spectrophotometric quantification of inorganic phosphate release . Subsequent work confirmed digitalis-like cardiotonic effects via isolated tissue preparations (e.g., guinea pig atrial strips) .

Q. What experimental models are commonly used to study the pharmacological effects of steroidal bisguanylhydrazones?

  • Methodological Answer : Preclinical studies often employ rodent models for cardiovascular and metabolic research. For instance, triamcinolone-3,20-bisguanylhydrazone was tested in humans for short-term efficacy, while earlier animal studies used genetic obesity models (e.g., Zucker rats) to assess metabolic impacts . In vitro models, such as cell lines expressing steroid receptors, help isolate receptor-binding affinities.

Q. What safety protocols are critical when handling Prednisolone-3,20-bisguanylhydrazone in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) recommend using personal protective equipment (gloves, lab coats) and working in a fume hood. The compound is classified as harmful if swallowed (H302), and accidental exposure requires immediate medical consultation. Storage should comply with OSHA guidelines, emphasizing secure, dry conditions .

Advanced Research Questions

Q. How can researchers optimize the pharmacokinetic profile of Prednisolone-3,20-bisguanylhydrazone to address its short duration of action?

  • Methodological Answer : Pharmacokinetic studies highlight rapid clearance due to hepatic metabolism. Advanced strategies include prodrug formulations (e.g., ester derivatives for sustained release) or nanoparticle encapsulation to enhance bioavailability. Comparative analyses of structural analogs, such as triamcinolone derivatives, provide insights into metabolic stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。